molecular formula C19H18N4O2 B2433492 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1904312-14-6

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2433492
CAS No.: 1904312-14-6
M. Wt: 334.379
InChI Key: MFOQLFKRHPLOMP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, and a pyridine ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Antimicrobial Activity

A study by Kumar et al. (2012) synthesized a series of compounds structurally related to (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone, exhibiting antimicrobial activity. These compounds, when tested, showed good activity comparable with standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Isomorphism and Structural Analysis

Swamy et al. (2013) studied the isomorphous structures of compounds similar to this compound. The research revealed significant insights into the structural behavior and disorder of these compounds, aiding in understanding their isomorphism and crystallographic properties (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Anticancer and Antimicrobial Properties

Katariya et al. (2021) conducted a study on novel biologically potent heterocyclic compounds, including structures related to the compound , for their anticancer and antimicrobial properties. The study highlighted the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis and Analysis of Derivatives

Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, including compounds similar to this compound, for antimycobacterial activity. This research contributes to the understanding of the synthesis process and potential therapeutic applications of these compounds (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. Given the therapeutic potential of 1,2,4-oxadiazole derivatives, it could be a promising area for future research .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-21-18(25-22-13)16-12-23(19(24)17-9-5-6-10-20-17)11-15(16)14-7-3-2-4-8-14/h2-10,15-16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOQLFKRHPLOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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